molecular formula C24H17F3N4S B2451628 5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-37-6

5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B2451628
CAS RN: 477236-37-6
M. Wt: 450.48
InChI Key: TTYNANOLONKUQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The pyrrolo[2,3-d]pyrimidin-4-amine core might be synthesized first, followed by the introduction of the phenyl, thiophen-2-ylmethyl, and 3-(trifluoromethyl)phenyl groups through various coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several aromatic rings and functional groups. The presence of nitrogen in the pyrrolo[2,3-d]pyrimidin-4-amine core would likely result in the formation of hydrogen bonds, influencing the compound’s three-dimensional structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the amine group could participate in acid-base reactions, while the aromatic rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of several aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The presence of the amine group could make the compound a weak base .

Future Directions

The future research directions for this compound could be vast, depending on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4S/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-12,14-15H,13H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYNANOLONKUQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CS4)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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